Cas no 1105244-86-7 (2-5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl-N-(3-methylpyridin-2-yl)acetamide)
2-5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl-N-(3-methylpyridin-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl-N-(3-methylpyridin-2-yl)acetamide
- AKOS024487475
- 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide
- 2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide
- 2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide
- F5001-2144
- 1105244-86-7
-
- Inchi: 1S/C18H15N3O4/c1-11-3-2-6-19-18(11)20-17(22)9-13-8-15(25-21-13)12-4-5-14-16(7-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,20,22)
- InChI Key: JKFAGXKRJVODEO-UHFFFAOYSA-N
- SMILES: O1COC2C=CC(=CC1=2)C1=CC(CC(NC2C(C)=CC=CN=2)=O)=NO1
Computed Properties
- Exact Mass: 337.10625597g/mol
- Monoisotopic Mass: 337.10625597g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 477
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 86.5Ų
2-5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl-N-(3-methylpyridin-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5001-2144-2μmol |
2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide |
1105244-86-7 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5001-2144-5μmol |
2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide |
1105244-86-7 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5001-2144-10μmol |
2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide |
1105244-86-7 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5001-2144-20μmol |
2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide |
1105244-86-7 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5001-2144-1mg |
2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide |
1105244-86-7 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5001-2144-2mg |
2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide |
1105244-86-7 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5001-2144-3mg |
2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide |
1105244-86-7 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5001-2144-4mg |
2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide |
1105244-86-7 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5001-2144-5mg |
2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide |
1105244-86-7 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5001-2144-10mg |
2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide |
1105244-86-7 | 10mg |
$79.0 | 2023-09-10 |
2-5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl-N-(3-methylpyridin-2-yl)acetamide Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl-N-(3-methylpyridin-2-yl)acetamide
Comprehensive Analysis of 2-5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl-N-(3-methylpyridin-2-yl)acetamide (CAS No. 1105244-86-7): Structure, Applications, and Research Insights
The compound 2-5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl-N-(3-methylpyridin-2-yl)acetamide, identified by its CAS No. 1105244-86-7, is a structurally intricate molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique benzodioxole and oxazole moieties, combined with a pyridine-acetamide backbone, make it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in precision medicine and targeted drug discovery.
In recent years, the scientific community has focused on small-molecule drug development, where compounds like 1105244-86-7 play a pivotal role. Its heterocyclic framework is often associated with improved bioavailability and binding affinity, addressing common challenges in drug delivery optimization. This aligns with frequent search queries such as "how to enhance drug solubility" or "best practices for lead compound optimization," reflecting industry priorities. Computational studies suggest its potential in neurodegenerative disease research, a hot topic given the rising global prevalence of conditions like Alzheimer's.
The synthetic pathway for 2-5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl-N-(3-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions, including Pd-catalyzed cross-coupling and cyclization strategies. These methods are frequently searched in academic databases, highlighting the compound's relevance to green chemistry and atom economy discussions. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms its structural integrity, a critical step for regulatory compliance in drug development pipelines.
From a commercial perspective, CAS No. 1105244-86-7 is often cataloged by specialty chemical suppliers as a research-grade intermediate. Its applications extend to proteomics studies and high-throughput screening platforms, areas experiencing exponential growth due to AI-driven bioinformatics. Notably, its structure-activity relationship (SAR) data contributes to cheminformatics databases, supporting machine learning models for virtual drug screening—a trending topic in pharmaceutical R&D.
Ongoing investigations explore the compound's metabolic stability and cytochrome P450 interactions, addressing frequent researcher concerns about first-pass metabolism in drug design. These studies often utilize LC-MS techniques, another highly searched methodology in analytical chemistry circles. Furthermore, its crystal structure analysis provides insights into molecular packing and polymorphism, critical for formulation science.
In conclusion, 2-5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl-N-(3-methylpyridin-2-yl)acetamide represents a fascinating case study at the intersection of medicinal chemistry and materials science. Its multifaceted applications—from biochemical probes to potential therapeutic scaffolds—underscore its value in contemporary research. As the scientific community continues to prioritize structure-based drug design and computational modeling, compounds like this will remain at the forefront of innovation.
1105244-86-7 (2-5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl-N-(3-methylpyridin-2-yl)acetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)